molecular formula C9H8BrN B3279331 5-Cyano-2-methylbenzyl bromide CAS No. 69113-55-9

5-Cyano-2-methylbenzyl bromide

Cat. No. B3279331
CAS RN: 69113-55-9
M. Wt: 210.07 g/mol
InChI Key: YSRSZQPBPHWFIH-UHFFFAOYSA-N
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Description

5-Cyano-2-methylbenzyl bromide is a chemical compound that has been widely researched for its potential applications in the field of organic synthesis. It is a colorless liquid that is soluble in many organic solvents and is commonly used as a reagent in chemical reactions.

Mechanism Of Action

The mechanism of action of 5-Cyano-2-methylbenzyl bromide is not well understood. However, it is believed to act as an electrophile in many reactions, reacting with nucleophiles such as amines and alcohols. It can also undergo reduction to form the corresponding benzyl alcohol.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5-Cyano-2-methylbenzyl bromide. However, it is known to be a toxic and irritant compound, and precautions should be taken when handling it.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Cyano-2-methylbenzyl bromide in lab experiments is its high reactivity, which makes it a useful reagent in many reactions. However, its toxicity and irritant properties can make it challenging to handle, and precautions should be taken to ensure the safety of researchers.

Future Directions

There are many potential future directions for research on 5-Cyano-2-methylbenzyl bromide. One area of interest is the synthesis of new heterocyclic compounds using this reagent. Additionally, further research could be conducted to better understand the mechanism of action and the biochemical and physiological effects of this compound. Finally, investigations into the potential applications of 5-Cyano-2-methylbenzyl bromide in the pharmaceutical industry could also be explored.
Conclusion:
In conclusion, 5-Cyano-2-methylbenzyl bromide is a chemical compound that has been extensively studied for its potential applications in organic synthesis. Its high reactivity makes it a useful reagent in many reactions, but precautions should be taken to ensure the safety of researchers. Future research could explore new synthesis methods, investigate the mechanism of action and the biochemical and physiological effects of this compound, and explore its potential applications in the pharmaceutical industry.

Scientific Research Applications

5-Cyano-2-methylbenzyl bromide has been extensively studied for its applications in organic synthesis. It is commonly used as a reagent in reactions such as nucleophilic substitution, reduction, and oxidation. It has also been used in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry.

properties

IUPAC Name

3-(bromomethyl)-4-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSZQPBPHWFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901289595
Record name 3-(Bromomethyl)-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-4-methylbenzonitrile

CAS RN

69113-55-9
Record name 3-(Bromomethyl)-4-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69113-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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